Cas no 55666-43-8 (Tert-butyl 3-bromopropanoate)
Tert-butyl 3-bromopropanoate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 3-bromopropanoate
- Propanoic acid,3-bromo-, 1,1-dimethylethyl ester
- t-Butylbromopropinate
- tert-Butyl 3-bromopropionate
- tert-butyl3-bromopropoinate
- 1,1-dimethylethyl 3-bromopropionate
- 2-(t-butoxycarbonyl)ethylbromide
- 2-propenoic acid tert-butyl ester
- 3-Bromopropanoic acid,tert-butyl ester
- 576743_ALDRICH
- AC1L5TXO
- AC1Q5XLE
- ACMC-20ajl8
- CTK5A3962
- NCIOpen2_004463
- NSC82471
- tert-butyl bromopropionate
- NSC 82471
- Propanoic acid, 3-bromo-, 1,1-dimethylethyl ester
- t-butyl 3-bromopropanoate
- t-butyl 3-bromopropionate
- tert-butyl-3-bromopropionate
- tert-butyl-3-bromo-propanoate
- tert-butyl 3-bromo-propanoate
- RMWVUWLBLWBQDS-UHFFFAOYSA-N
- 1,1-dimethylethyl 3-bromopropanoate
- NSC
- tert-Butyl 3-bromopropionate, 97%
- SCHEMBL27879
- 3-bromo-propionic acid tert butylester
- EN300-201675
- 55666-43-8
- AKOS016013747
- 3-Bromopropanoic acid, tert-butyl ester
- tert-Butyl3-bromopropanoate
- DS-5247
- A901531
- CS-W022995
- MFCD04974087
- T-BUTYL 3-BROMOPROPIONATE 97
- SY025329
- AB6580
- NSC-82471
- DTXSID40292427
- 3-Bromo-propionic acid tert-butyl ester
- DTXCID30243569
- DB-371880
- Tert-butyl 3-bromopropanoate
-
- MDL: MFCD04974087
- Inchi: 1S/C7H13BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3
- InChI Key: RMWVUWLBLWBQDS-UHFFFAOYSA-N
- SMILES: BrCCC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 208.00989
- Monoisotopic Mass: 208.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: liquid
- Density: 1.253 g/mL at 25 °C(lit.)
- Boiling Point: 30 °C/0.2 mmHg(lit.)
- Flash Point: Fahrenheit: 197.6 ° f < br / > Celsius: 92 ° C < br / >
- Refractive Index: n20/D 1.4470(lit.)
- Solubility: Slightly soluble (2.1 g/l) (25 º C),
- PSA: 26.3
- LogP: 2.11310
- Solubility: Not available
- Vapor Pressure: 0.6±0.4 mmHg at 25°C
Tert-butyl 3-bromopropanoate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36/37
-
Hazardous Material Identification:
- Risk Phrases:22-36/37/38
- Storage Condition:2-8°C
Tert-butyl 3-bromopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM709-1g |
Tert-butyl 3-bromopropanoate |
55666-43-8 | 98+% | 1g |
245.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM709-250mg |
Tert-butyl 3-bromopropanoate |
55666-43-8 | 95% | 250mg |
155CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM709-5g |
Tert-butyl 3-bromopropanoate |
55666-43-8 | 98+% | 5g |
965.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM709-25g |
Tert-butyl 3-bromopropanoate |
55666-43-8 | 95% | 25g |
4911CNY | 2021-05-07 | |
| ChemScence | CS-W022995-5g |
tert-Butyl 3-bromopropanoate |
55666-43-8 | 99.21% | 5g |
$55.0 | 2022-04-27 | |
| ChemScence | CS-W022995-10g |
tert-Butyl 3-bromopropanoate |
55666-43-8 | 99.21% | 10g |
$90.0 | 2022-04-27 | |
| ChemScence | CS-W022995-25g |
tert-Butyl 3-bromopropanoate |
55666-43-8 | 99.21% | 25g |
$200.0 | 2022-04-27 | |
| ChemScence | CS-W022995-100g |
tert-Butyl 3-bromopropanoate |
55666-43-8 | 99.21% | 100g |
$560.0 | 2022-04-27 | |
| TRC | B996955-50mg |
tert-Butyl 3-Bromopropanoate |
55666-43-8 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B996955-100mg |
tert-Butyl 3-Bromopropanoate |
55666-43-8 | 100mg |
$ 65.00 | 2022-06-06 |
Tert-butyl 3-bromopropanoate Suppliers
Tert-butyl 3-bromopropanoate Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Tert-butyl 3-bromopropanoate
Introduction to Tert-butyl 3-bromopropanoate (CAS No. 55666-43-8)
Tert-butyl 3-bromopropanoate, with the chemical formula C₈H₁₃BrO₂, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 55666-43-8, has garnered attention due to its versatile applications in the development of novel drugs and agrochemicals. The unique structural properties of Tert-butyl 3-bromopropanoate make it a valuable intermediate in synthetic chemistry, particularly in the preparation of complex molecules.
The compound features a tert-butyl group attached to a propenoate ester, which is further substituted with a bromine atom at the third carbon position. This specific arrangement imparts distinct reactivity patterns, making it a useful building block for various synthetic transformations. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl and heterocyclic structures.
In recent years, Tert-butyl 3-bromopropanoate has been extensively studied for its role in pharmaceutical synthesis. Its incorporation into drug candidates has shown promise in addressing various therapeutic areas. For instance, researchers have explored its use in the development of antiviral and anti-inflammatory agents. The tert-butyl group provides steric hindrance, which can influence the binding affinity of drug molecules to their targets, while the bromine atom serves as a handle for further functionalization.
One of the most notable applications of Tert-butyl 3-bromopropanoate is in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in numerous biological processes, and their inhibition is often key to developing effective therapeutics. The compound has been utilized to create novel inhibitors targeting diseases such as HIV and cancer. By modifying the structure of Tert-butyl 3-bromopropanoate, scientists have been able to develop molecules with enhanced potency and selectivity.
The agrochemical industry has also benefited from the use of Tert-butyl 3-bromopropanoate. Its incorporation into pesticide formulations has led to the development of more effective and environmentally friendly products. The compound's ability to undergo various chemical reactions allows for the creation of derivatives with improved properties, such as longer-lasting activity and reduced toxicity.
Advances in synthetic methodologies have further expanded the applications of Tert-butyl 3-bromopropanoate. Techniques such as palladium-catalyzed cross-coupling reactions have enabled researchers to construct complex molecular frameworks with high efficiency. These methods have been instrumental in producing novel compounds that exhibit desirable pharmacological properties.
The safety and handling of Tert-butyl 3-bromopropanoate are critical considerations in its application. While it is not classified as a hazardous substance under standard conditions, proper precautions must be taken to ensure safe handling. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through the use of appropriate personal protective equipment.
The future prospects for Tert-butyl 3-bromopropanoate are promising, with ongoing research exploring new synthetic routes and applications. As our understanding of molecular interactions continues to grow, this compound is likely to play an even greater role in drug discovery and material science. Its versatility and reactivity make it a cornerstone in modern organic synthesis, driving innovation across multiple industries.
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